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In the fast-paced world of molecular biology, optimizing workflows for speed, simplicity, and

cost-effectiveness is paramount. Restriction enzyme digestion, a cornerstone technique for

DNA manipulation, has seen significant innovation with the advent of "fast" enzyme systems.

This guide provides a comprehensive cost-benefit analysis of Thermo Scientific™ FastDigest™

enzymes compared to conventional restriction enzymes, offering researchers, scientists, and

drug development professionals the data needed to make informed decisions for their specific

needs.
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Feature FastDigest Enzymes
Conventional Restriction
Enzymes

Digestion Time 5-15 minutes[1][2] 1 hour to overnight

Buffer System
Single universal buffer for all

enzymes[3][1][4]

Multiple buffers with varying

compatibility[4]

Double Digestion Simple, one-tube reaction[5]

Often requires sequential

digestion and buffer

changes[4][6]

Downstream Compatibility

High, with many modifying

enzymes 100% active in the

same buffer[3]

May require DNA purification

between steps

Star Activity
Minimized due to short

incubation times[1][4]

A known issue, especially with

prolonged incubation or

suboptimal conditions[4][7][8]

[9]

Direct Gel Loading
Yes, with FastDigest Green

Buffer[3]

Requires addition of a

separate loading dye

Cost Analysis: A Head-to-Head Comparison
While the upfront cost of FastDigest enzymes may appear higher in some instances, a

comprehensive analysis reveals a more nuanced picture when considering the savings in time

and supplementary reagents. Below is a sample cost comparison for three commonly used

restriction enzymes. Prices are illustrative and may vary by supplier and location.
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Enzyme Format
Cost per
Unit/Reaction
(USD)

Notes

FastDigest EcoRI 800 reactions ~$0.11 per reaction
Price based on an

800-reaction vial.

Conventional EcoRI 10,000 units ~$0.007 per unit

Typically, 1 unit

digests 1 µg of DNA in

1 hour. A standard

reaction may use 10-

20 units.

FastDigest BamHI 800 reactions ~$0.11 per reaction
Price based on an

800-reaction vial.

Conventional BamHI 10,000 units ~$0.007 per unit

Unit definition is

similar to conventional

EcoRI.

FastDigest HindIII 800 reactions ~$0.11 per reaction
Price based on an

800-reaction vial.

Conventional HindIII 10,000 units ~$0.007 per unit

Unit definition is

similar to conventional

EcoRI.

Note on "Units" vs. "Reactions": It is important to understand the difference in how these

enzymes are quantified. A "unit" of a conventional enzyme is typically defined as the amount

required to digest 1 µg of a specific DNA substrate in 1 hour.[9] A FastDigest "reaction" is

defined as 1 µL of enzyme used to cut 1 µg of substrate DNA in 5-15 minutes.[3] For routine

plasmid digestion, researchers often use an excess of conventional enzymes (e.g., 10-20 units)

to ensure complete digestion, which can increase the cost per reaction.
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The primary advantages of FastDigest enzymes lie in their enhanced performance, which

translates to significant time savings and a more streamlined workflow.

Performance Metric FastDigest Enzymes
Conventional Restriction
Enzymes

Single Digest Time

5-15 minutes for complete

digestion of plasmid, genomic,

and PCR product DNA.[1][2]

1 hour to overnight is the

standard incubation time.

Double Digest Workflow

Simultaneous digestion in a

single tube with a universal

buffer for all enzymes.[5]

Often requires sequential

digestion if the enzymes are

not compatible in a single

buffer, involving intermediate

purification steps.[4][6]

Buffer Compatibility

100% activity for all 176

FastDigest enzymes in the

universal FastDigest buffer.[10]

Requires a system of multiple

buffers (e.g., NEB's 4-buffer

system) with varying enzyme

efficiencies.[6]

Digestion Efficiency

High efficiency, with complete

digestion observed in as little

as 5 minutes.[3]

Efficiency can vary depending

on the enzyme, buffer, and

DNA substrate. Incomplete

digestion can be an issue.

Star Activity

Significantly reduced due to

short incubation times and

optimized buffer composition.

[1][4]

A known risk, especially with

long incubation times, high

glycerol concentrations, or

non-optimal buffer conditions.

[4][7][8][9]

A direct comparison of digestion efficiency shows that FastDigest enzymes can achieve

complete digestion much faster than their conventional counterparts. In a comparison with New

England Biolabs (NEB) enzymes, FastDigest enzymes showed more efficient plasmid DNA

digestion in approximately 15 minutes.[3]
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Time-Course Digestion for Efficiency Comparison
This protocol allows for a direct comparison of the time required for complete digestion

between a FastDigest and a conventional restriction enzyme.

Materials:

Plasmid DNA (e.g., pUC19) at a concentration of 1 µg/µL

FastDigest Enzyme (e.g., FastDigest EcoRI) and 10X FastDigest Buffer

Conventional Enzyme (e.g., EcoRI from a different supplier) and its recommended 10X

reaction buffer

Nuclease-free water

Agarose gel (1%) with a DNA stain

DNA ladder

Incubator or water bath at 37°C

Gel electrophoresis system

Methodology:

Reaction Setup: Prepare two sets of reaction mixtures, one for the FastDigest enzyme and

one for the conventional enzyme. For each set, prepare enough master mix for several time

points (e.g., 5, 15, 30, and 60 minutes).

FastDigest Reaction (20 µL):

1 µg Plasmid DNA (1 µL)

2 µL 10X FastDigest Buffer

1 µL FastDigest Enzyme

16 µL Nuclease-free water
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Conventional Reaction (50 µL):

1 µg Plasmid DNA (1 µL)

5 µL 10X Reaction Buffer

1 µL Conventional Enzyme (typically 10-20 units)

43 µL Nuclease-free water

Incubation: Incubate both sets of reactions at 37°C.

Time Points: At each designated time point (5, 15, 30, and 60 minutes), remove an aliquot

from each reaction and stop the reaction by adding a loading dye with a stop solution (e.g.,

EDTA).

Gel Electrophoresis: Load the samples from each time point, along with an undigested

plasmid control and a DNA ladder, onto a 1% agarose gel.

Analysis: Visualize the DNA bands under UV or blue light. Complete digestion is indicated by

the disappearance of the supercoiled and nicked plasmid bands and the appearance of the

linearized plasmid band at the correct size.

Double Digest Efficiency: Simultaneous vs. Sequential
This protocol compares the efficiency and workflow of a double digest using the FastDigest

system versus the conventional sequential digestion method.

Materials:

Plasmid DNA with recognition sites for two different restriction enzymes

FastDigest Enzymes (e.g., FastDigest EcoRI and FastDigest HindIII) and 10X FastDigest

Buffer

Conventional Enzymes (e.g., EcoRI and HindIII) and their respective recommended buffers

DNA purification kit (for the sequential digest)

Validation & Comparative

Check Availability & Pricing
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Other materials as listed in the time-course protocol

Methodology:

Part A: FastDigest Simultaneous Double Digest

Reaction Setup (20 µL):

1 µg Plasmid DNA (1 µL)

2 µL 10X FastDigest Buffer

1 µL FastDigest EcoRI

1 µL FastDigest HindIII

15 µL Nuclease-free water

Incubation: Incubate at 37°C for 15 minutes.

Analysis: Stop the reaction and analyze by agarose gel electrophoresis.

Part B: Conventional Sequential Double Digest

First Digestion: Set up the digestion for the first enzyme in its optimal buffer and incubate for

1 hour at 37°C.

Purification: Purify the digested DNA using a DNA purification kit to remove the first enzyme

and its buffer.

Second Digestion: Set up the second digestion with the purified DNA, the second enzyme,

and its optimal buffer. Incubate for 1 hour at 37°C.

Analysis: Stop the reaction and analyze by agarose gel electrophoresis.

Comparison: Compare the results from both methods, noting the differences in workflow

complexity, time, and the final digested product on the gel.
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Visualizing the Workflow and Decision-Making
Process
The following diagrams illustrate the experimental workflow and the logical considerations in

choosing between FastDigest and conventional enzymes.

FastDigest Workflow

Conventional Workflow (Double Digest)

Prepare Master Mix
(Universal Buffer)

Add DNA & Enzymes
(15 min incubation)

Direct Gel Loading
(Green Buffer) Analysis

1st Digestion
(1 hour incubation) DNA Purification 2nd Digestion

(1 hour incubation) Add Loading Dye Gel Electrophoresis Analysis

Choice of Restriction Enzyme

Initial Cost per Unit/ReactionTime per ReactionWorkflow Complexity Reliability & Reproducibility

FastDigest

Potentially Higher

Conventional

Potentially LowerSignificantly Lower Significantly HigherLow (Universal Buffer) High (Buffer Compatibility) High (Reduced Star Activity) Variable
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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